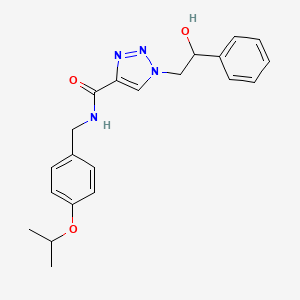

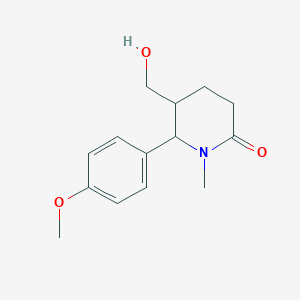

![molecular formula C14H14N4O3 B2357895 ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1403233-51-1](/img/structure/B2357895.png)

ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate” is a complex organic compound. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also seems to have a cyanophenyl group (a phenyl group with a cyanide attached) and a carboxylate ester group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . Ethyl cyanoacetate has also been used in various organic reactions .科学的研究の応用

Chemical Structure and Hydrogen Bonding:

- The compound ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate is structurally related to ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate. This molecule comprises two unrelated molecules in its asymmetric unit and forms infinite chains through hydrogen bonding between hydroxyl and triazole ring nitrogen atoms (Horton et al., 1997).

Peptide Synthesis Applications:

- A novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt), was developed for solid phase peptide synthesis, demonstrating high efficiency and allowing real-time monitoring of each coupling cycle (Jiang et al., 1998).

- This reagent was further studied for its racemisation effects during activation and coupling of amino acids and dipeptides, highlighting its applicability in peptide synthesis (Robertson et al., 1999).

Organic Synthesis and Functional Group Transformations:

- Ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, a structurally related compound, was synthesized using a base-mediated reaction, demonstrating the potential for functional group transformations in similar compounds (Chen et al., 2010).

Solid-State Interactions and Crystallography:

- The title compound's structural analog, N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea, was studied for its intramolecular hydrogen bonding and solid-state interactions. This can provide insights into similar bonding and structural characteristics in this compound (Dolzhenko et al., 2010).

Synthetic Applications and Reactions:

- The compound ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate, related to the title compound, was used in the synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating the broad scope of reactions and synthetic applications of similar compounds (Sun et al., 2010).

Tautomerism and Chemical Behavior:

- The synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, a compound with structural similarities, was performed, demonstrating ring-chain tautomerism and providing insights into the chemical behavior of similar triazole derivatives (Pokhodylo & Obushak, 2022).

作用機序

Mode of Action

It’s known that cyanoacetohydrazides, which are related compounds, can act as both n- and c-nucleophiles . They can react with various reactants, leading to the synthesis of a variety of polyfunctional heterocyclic compounds .

Biochemical Pathways

Cyanoacetohydrazides are known to be involved in the synthesis of heterocyclic compounds via different types of reactions, including cyclocondensation and cyclization .

特性

IUPAC Name |

ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]triazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-2-21-14(20)12-8-18(17-16-12)9-13(19)11-5-3-4-10(6-11)7-15/h3-6,8,13,19H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUNOKRRTIZJSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)CC(C2=CC=CC(=C2)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

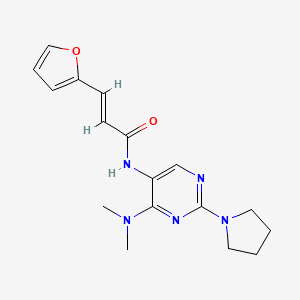

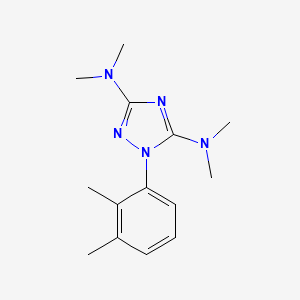

![3-(3-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2357812.png)

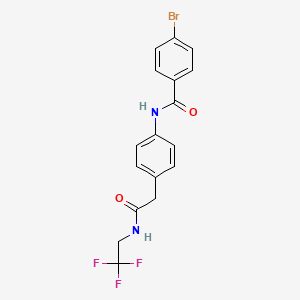

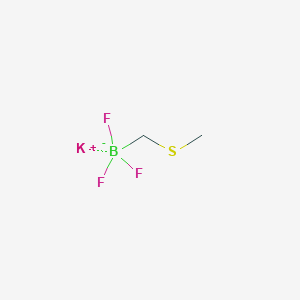

![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 4-methylbenzoate](/img/structure/B2357814.png)

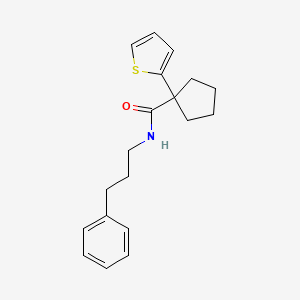

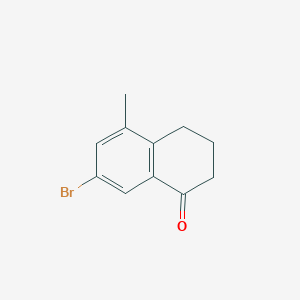

![N-[2-(1H-indol-3-yl)ethyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2357817.png)

![2-{[4-Hydroxy-8-(trifluoromethyl)-3-quinolyl]carbonylamino}benzamide](/img/structure/B2357820.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine](/img/structure/B2357829.png)

![8-[(5-bromothiophen-2-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2357831.png)